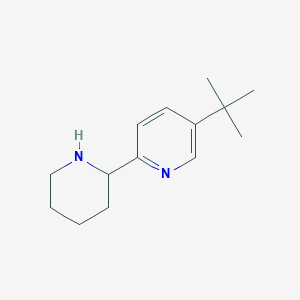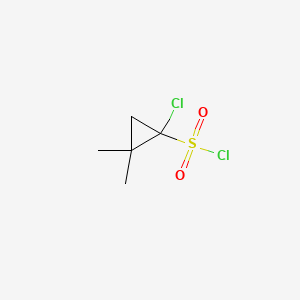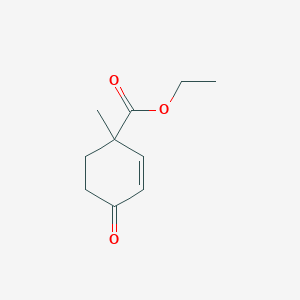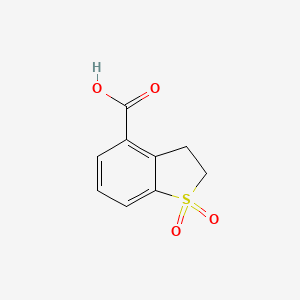![molecular formula C19H24N4O4 B13493885 5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)
5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an isoindole-1,3-dione core and a piperidinyl group, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole-1,3-dione core and the introduction of the piperidinyl group. Common synthetic routes include:
Formation of Isoindole-1,3-dione Core: This step often involves the cyclization of phthalic anhydride with an amine.
Introduction of Piperidinyl Group: The piperidinyl group is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Final Coupling: The final step involves coupling the isoindole-1,3-dione core with the piperidinyl group under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperidinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: Shares a similar isoindole-1,3-dione core.
Lenalidomide: Another derivative with similar structural features.
Pomalidomide: Contains a piperidinyl group similar to the compound .
Uniqueness
5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H24N4O4 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5-[(3-amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,9-20)10-22(3)11-4-5-12-13(8-11)18(27)23(17(12)26)14-6-7-15(24)21-16(14)25/h4-5,8,14H,6-7,9-10,20H2,1-3H3,(H,21,24,25) |
Clé InChI |
BILDISSSARJRMK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)CN(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)

![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)



![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)


![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)
![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)


